Pyrido[2,3-f]quinoxaline-9-carbaldehyde
Overview
Description
Pyrido[2,3-f]quinoxaline-9-carbaldehyde is an organic heterocyclic compound . It has been used in the development of small-molecule acceptors (SMAs) with a strategy of cascade chlorination . These SMAs play an important role in determining the efficiency of organic solar cells (OSCs) .
Synthesis Analysis
A series of SMAs with pyrido[2,3-b]quinoxaline as a new electron-deficient unit have been developed by combining with the strategy of cascade chlorination . The introduction of chlorine atoms reduces the intramolecular charge transfer effects but elevates the LUMO values .
Molecular Structure Analysis
Density functional theory (DFT) reveals that Py2 with ortho chlorine substituted PyQx and Py5 with two chlorine atoms yield larger dipole moments and smaller π⋅⋅⋅π stacking distances, as compared with the other three acceptors . Moreover, Py2 shows the strongest light absorption capability induced by extended orbit overlap lengths and more efficient packing structures in the dimers .
Scientific Research Applications
Synthesis and Derivative Formation
Pyrido[2,3-f]quinoxaline-9-carbaldehyde and its derivatives are synthesized and utilized in various chemical reactions, emphasizing their importance in the field of organic synthesis. The chemical is involved in the straightforward synthesis of pyrimido[4,5-b]quinoline derivatives using microwave irradiation, highlighting its role in the synthesis of flavin analogues. The broader substrate scope and operational simplicity of this method are particularly valuable, enhancing safety for small-scale high-speed synthesis (Quiroga et al., 2010). Furthermore, the reaction of quinoxaline-2-carbaldehyde with ethyl (E)-3-aminocrotonate yielded ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, a structural analog of known antibacterial drugs, demonstrating the compound's significance in creating new medicinal frameworks (Charushin et al., 2004).
Molecular Structures and Electrochemical Properties
The compound's versatility is further exhibited in studies focusing on molecular structures and electrochemical properties. For instance, the reactions of quinoline-2-carbaldehyde (pyridine-2-carbonyl)hydrazone with [RuCl2(PPh3)3] yielded three geometrical isomers with distinct molecular structures, displaying the compound's flexibility in forming complex structures. These structures exhibit unique electrochemical and spectroscopic properties, demonstrating the compound's potential in electrochemical applications (Mori et al., 2014).
Functionalized Heterocyclic Compounds
The compound also plays a crucial role in the synthesis of functionalized heterocyclic compounds. A novel synthetic methodology for pyrido[2',1':2,3]imidazo[4,5-c]quinolines was reported, involving one-pot sequential reactions that highlight the structural diversity and good functional group tolerance. This method provides a straightforward approach to complex compounds, underlining the compound's importance in the creation of heterocyclic frameworks (Fan et al., 2015).
Catalysis and Reaction Mechanisms
The compound's role in catalysis and reaction mechanisms is evident in studies like the one focusing on bismuth(III)-catalyzed rapid synthesis of 2,3-disubstituted quinoxalines in water. The reaction demonstrates the compound's efficacy in cyclocondensation reactions, contributing to the synthesis of pyrido[2,3-b]pyrazine derivatives under mild conditions. This highlights its potential in green chemistry and catalysis (Yadav et al., 2008).
Properties
IUPAC Name |
pyrido[2,3-f]quinoxaline-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c16-7-9-3-1-8-2-4-10-12(11(8)15-9)14-6-5-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZBHRARIVLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC3=NC=CN=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271246 | |
Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-06-7 | |
Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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